2-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine
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Overview
Description
2-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chlorine atom at the 2-position and a trifluoromethyl-substituted phenyl group at the 5-position of the pyridine ring. The incorporation of fluorine atoms in organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
It is known that many compounds with a trifluoromethyl group have been approved by the fda and exhibit numerous pharmacological activities .
Mode of Action
It is known that the trifluoromethyl group in organic molecules can exhibit unique behaviors, leading to various applications in medicines, electronics, agrochemicals, and catalysis .
Biochemical Pathways
It is known that fluorine-containing compounds significantly affect pharmaceutical growth .
Pharmacokinetics
It is known that the physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety can influence the pharmacokinetics of such compounds .
Result of Action
It is known that compounds containing a trifluoromethyl group can exhibit numerous pharmacological activities .
Action Environment
It is known that 2-chloro-5-[3-(trifluoromethyl)phenyl]pyridine is a chemically stable organic fluorine compound with high solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-(trifluoromethyl)phenyl is coupled with 2-chloropyridine in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and is highly efficient.
Another method involves the direct chlorination and trifluoromethylation of pyridine derivatives. This can be achieved through a vapor-phase reaction at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the simultaneous introduction of chlorine and trifluoromethyl groups in a single step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The vapor-phase chlorination/fluorination method is particularly advantageous for large-scale production due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to form dihydropyridine derivatives.
Coupling Reactions: The trifluoromethyl-substituted phenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and dihydropyridine derivatives. These products can serve as intermediates for further chemical transformations or as final products with specific applications.
Scientific Research Applications
Comparison with Similar Compounds
2-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine can be compared with other halogenated pyridines and trifluoromethyl-substituted compounds:
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of chlorine at the 2-position.
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the phenyl group, making it less complex but still valuable in synthetic applications.
The uniqueness of this compound lies in its combination of a halogenated pyridine core with a trifluoromethyl-substituted phenyl group, providing a versatile scaffold for various chemical transformations and applications.
Properties
IUPAC Name |
2-chloro-5-[3-(trifluoromethyl)phenyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N/c13-11-5-4-9(7-17-11)8-2-1-3-10(6-8)12(14,15)16/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMBJOJYNSJXPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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